Rutin sulfate

Antiviral research HIV-1 entry inhibition Microbicide development

Researchers using unsulfated rutin in antiviral assays risk false negatives: unsulfated rutin exhibits zero anti-HIV-1 activity, while only the sulfated derivative demonstrates quantifiable entry blockade. Rutin sulfate (CAS 12768-44-4) is the minimum required sulfated form for detecting anti-HIV-1 activity and serves as an essential SAR comparator. • Validated IC₅₀ values: HIV-1 IIIB (2.3 μM), Ada-M (4.5 μM), Ba-L (8.5 μM), primary R5 isolate (13.1 μM); HSV (88.3 μM). • High selectivity indices (197-575) with CC₅₀ >3.0 mM in relevant cell types. • Essential reference compound for sulfated flavonoid entry inhibitor screening and complement inhibition research where degree of sulfation critically determines activity.

Molecular Formula C27H32O20S
Molecular Weight 708.6 g/mol
CAS No. 12768-44-4
Cat. No. B077020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRutin sulfate
CAS12768-44-4
Synonymsutin sodium sulfate
rutin sulfate
rutin sulfate, monosodium salt, monohydrogen
Molecular FormulaC27H32O20S
Molecular Weight708.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O
InChIInChI=1S/C27H30O16.H2O4S/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;1-5(2,3)4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;(H2,1,2,3,4)
InChIKeyXFXKRQZMTKNFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rutin Sulfate (CAS 12768-44-4): Scientific Procurement Guide for Sulfated Flavonoid Derivatives in Antiviral and Complement Research


Rutin sulfate (sodium rutin sulfate) is a sulfated derivative of the natural flavonol glycoside rutin, characterized by the addition of sulfate groups to hydroxyl positions on the rutin molecule [1]. This sulfation modification alters the physicochemical and biological properties relative to the parent compound rutin, including enhanced water solubility and the acquisition of novel pharmacological activities not observed with unsulfated rutin [2].

Rutin Sulfate vs. Rutin: Why Functional Substitution Without Sulfation Is Not Scientifically Valid


Sulfation confers qualitative, not merely quantitative, changes to the biological activity profile of rutin. In the context of antiviral research, unsulfated rutin has been explicitly demonstrated to possess no detectable anti-HIV activity across multiple viral isolates, whereas sulfation yields measurable IC₅₀ values and functional entry blockade [1]. Similarly, in complement system research, unsulfated "water-soluble rutin" preparations lack detectable complement-inhibiting activity, while appropriately sulfated derivatives demonstrate this activity [2]. Substituting rutin or non-sulfated analogs for research applications where sulfation-dependent activities are required will yield negative or misleading results, as the sulfate groups are the essential pharmacophore for these specific biological interactions.

Quantitative Differentiation: Evidence Guide for Rutin Sulfate Relative to Rutin and Other Comparators


Anti-HIV-1 Activity: Quantitative Comparison of Rutin Sulfate vs. Unsulfated Rutin Across Viral Isolates

In a direct head-to-head study, sodium rutin sulfate demonstrated measurable anti-HIV-1 activity with defined IC₅₀ values against multiple viral isolates, while unsulfated rutin showed no detectable activity against any HIV-1 isolate tested [1].

Antiviral research HIV-1 entry inhibition Microbicide development

Selectivity Profile: Rutin Sulfate Safety Window in Anti-HIV Applications

Sodium rutin sulfate exhibits high selectivity indices (SI) for anti-HIV activity, ranging from 197 to 575 across tested isolates, with a 50% cytotoxicity concentration (CC₅₀) exceeding 3.0 mM in multiple human cell lines [1].

Cytotoxicity Selectivity index Microbicide safety

Myeloperoxidase Inhibition: Rutin Sulfate vs. Quercetin and Related Compounds

In a comparative study of human myeloperoxidase (MPO) inhibition, rutin sulfate demonstrated significantly lower inhibitory potency compared to quercetin, with quercetin being the most potent inhibitor among the four compounds tested [1].

Myeloperoxidase inhibition Neutrophil function Flavonoid pharmacology

Complement Inhibition: Activity Acquired Through Controlled Sulfation

While commercially available "water-soluble rutin" preparations (sodium rutin sulfate salts) lack detectable complement-inhibiting activity, further sulfation to produce rutin poly(H-)sulfates with higher sulfur content (S=16.5%) yields highly active complement inhibitors [1].

Complement system inhibition Immune modulation Sulfation degree

Anti-HSV Activity of Rutin Sulfate: Quantitative Virological Data

Sodium rutin sulfate demonstrates measurable activity against human herpes simplex virus (HSV), extending its antiviral profile beyond HIV-1 [1].

Anti-HSV activity Herpes simplex virus Broad-spectrum antiviral

Validated Application Scenarios for Rutin Sulfate Procurement Based on Quantitative Evidence


Anti-HIV-1 Entry Inhibitor Screening and Microbicide Candidate Development

Rutin sulfate is appropriate for research programs investigating sulfated flavonoid-based HIV-1 entry inhibitors. Based on direct comparative evidence, this compound is the minimum required sulfated form for detecting anti-HIV-1 activity, as unsulfated rutin shows no measurable effect [1]. The compound's defined IC₅₀ values across multiple HIV-1 isolates (2.3–13.1 μM) and high selectivity indices (197–575) make it suitable for use as a reference compound in entry inhibitor screening campaigns, as a starting scaffold for medicinal chemistry optimization, or as an active pharmaceutical ingredient candidate in preclinical microbicide formulation studies [1].

Broad-Spectrum Antiviral Research Targeting HIV-1 and HSV

For research programs seeking compounds with activity against both HIV-1 and HSV, rutin sulfate offers quantifiable dual antiviral activity with defined IC₅₀ values for each virus (HIV-1: 2.3–13.1 μM; HSV: 88.3 μM) [1]. This makes the compound suitable as a positive control in broad-spectrum antiviral assays or as a lead compound for developing microbicides with multi-pathogen coverage. The safety profile (CC₅₀ > 3.0 mM) in relevant cell types provides a benchmark for toxicity comparisons during analog development [1].

Complement System Inhibition Research with Controlled Sulfation Requirements

Rutin sulfate serves as a baseline reference material in complement inhibition research, where the degree of sulfation critically determines biological activity. Patent evidence establishes that standard "water-soluble rutin" preparations (S=5.45%) lack complement-inhibiting activity, while more highly sulfated derivatives (S=16.5%) are active [2]. Researchers in immunology or inflammation studies requiring complement-inhibiting activity should verify that their rutin sulfate source meets the minimum sulfation threshold required for their assay system [2].

Flavonoid Structure-Activity Relationship Studies Comparing Sulfated vs. Non-Sulfated Analogs

Rutin sulfate is an essential comparator compound for structure-activity relationship (SAR) studies examining the pharmacological consequences of flavonoid sulfation. The compound enables direct comparison against unsulfated rutin to isolate sulfate group-dependent activities (e.g., anti-HIV-1 entry [1]), as well as comparison against aglycone quercetin and other flavonoid derivatives to assess the interplay between glycosylation, sulfation, and biological activity across diverse assay systems [3].

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